2-(1,3-benzoxazol-2-ylsulfanyl)-N-(4-methylphenyl)acetamide
CAS No.:
Cat. No.: VC15702346
Molecular Formula: C16H14N2O2S
Molecular Weight: 298.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C16H14N2O2S |
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Molecular Weight | 298.4 g/mol |
IUPAC Name | 2-(1,3-benzoxazol-2-ylsulfanyl)-N-(4-methylphenyl)acetamide |
Standard InChI | InChI=1S/C16H14N2O2S/c1-11-6-8-12(9-7-11)17-15(19)10-21-16-18-13-4-2-3-5-14(13)20-16/h2-9H,10H2,1H3,(H,17,19) |
Standard InChI Key | JCOGQGACDSMSOT-UHFFFAOYSA-N |
Canonical SMILES | CC1=CC=C(C=C1)NC(=O)CSC2=NC3=CC=CC=C3O2 |
Introduction
2-(1,3-Benzoxazol-2-ylsulfanyl)-N-(4-methylphenyl)acetamide is a synthetic heterocyclic compound featuring a benzoxazole core linked to a 4-methylphenyl group via a sulfanylacetamide bridge. Its structural complexity and functional groups make it a subject of interest in medicinal chemistry and materials science. Below is a comprehensive analysis of its properties, synthesis, and potential applications.
Molecular Properties
Property | Value |
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Molecular Formula | C₁₇H₁₅N₂O₂S |
Molecular Weight | 325.38 g/mol |
logP (Predicted) | ~3.2 |
Hydrogen Bond Donors | 2 (NH, acetamide) |
Hydrogen Bond Acceptors | 4 (O, N, S) |
Polar Surface Area | ~85 Ų |
Derived from structural analogs in .
Synthesis Methods
The compound is typically synthesized via a multi-step route:
Step 1: Formation of 2-mercaptobenzoxazole through cyclization of 2-aminophenol with carbon disulfide under basic conditions.
Step 2: Alkylation of the thiol group with chloroacetyl chloride to form 2-(chloroacetylthio)benzoxazole.
Step 3: Coupling with 4-methylaniline via nucleophilic acyl substitution to yield the final product .
Reaction Conditions:
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Step 2: Conducted in anhydrous THF at 0–5°C with triethylamine.
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Step 3: Reflux in ethanol for 6–8 hours.
Yield: ~65–70% after purification by column chromatography .
Physicochemical and Crystallographic Insights
While direct crystallographic data for this compound is limited, structural analogs (e.g., 2-[(1,3-benzoxazol-2-yl)sulfanyl]-N-(2-methoxyphenyl)acetamide) exhibit:
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Planar benzoxazole rings (RMS deviation: 0.004 Å).
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Dihedral angles of ~66° between benzoxazole and aryl groups.
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Intermolecular interactions: C–H···O hydrogen bonds and π-π stacking (3.8–4.2 Å distances) .
These features suggest similar packing behavior and stability for the target compound.
Biological Activity and Applications
Anti-Inflammatory and Neuroprotective Effects
Compounds with this scaffold inhibit COX-2 (IC₅₀: 12 µM) and modulate the Akt/GSK-3β pathway, reducing neuroinflammation in in vitro models .
Kinase Inhibition
Structural similarities to known kinase inhibitors suggest potential activity against EGFR and VEGFR-2, with predicted binding affinities (ΔG: −9.2 kcal/mol) via molecular docking studies .
Comparative Analysis with Structural Analogs
Compound | Key Structural Difference | Bioactivity |
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2-(Benzothiazol-2-ylsulfanyl)acetamide | Benzothiazole instead of benzoxazole | Higher antifungal activity |
N-(4-Chlorophenyl) variant | Chlorine substituent | Enhanced COX-2 selectivity |
4-Methoxy derivative | Methoxy group at para position | Improved solubility |
Research Gaps and Future Directions
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